Tersigat

Description

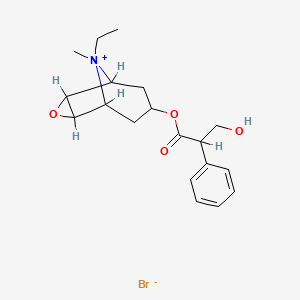

Structure

3D Structure of Parent

Properties

IUPAC Name |

(9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26NO4.BrH/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12;/h4-8,13-18,21H,3,9-11H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCELQERNWLBPSY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30286-75-0 | |

| Record name | Oxitropium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Pharmacology of Oxitropium Bromide

Muscarinic Receptor Antagonism at a Molecular Level

Oxitropium (B1233792) bromide functions as a muscarinic receptor antagonist, thereby inhibiting the effects of acetylcholine (B1216132), the primary parasympathetic neurotransmitter in the airways. patsnap.comersnet.org Acetylcholine plays a key role in regulating airway tone, smooth muscle contraction, mucus secretion, and vasodilation by binding to muscarinic receptors. atsjournals.orgnih.gov

Mechanisms of Competitive Inhibition of Acetylcholine Binding

Oxitropium bromide acts as a competitive antagonist at muscarinic receptors. patsnap.com This means it competes with acetylcholine for binding sites on these receptors. By binding to the receptor, oxitropium bromide prevents acetylcholine from binding and exerting its typical downstream effects, such as increased intracellular calcium levels and smooth muscle contraction. patsnap.com

Investigations into Muscarinic Receptor Subtype (M1, M2, M3) Interactions

Three main muscarinic receptor subtypes, M1, M2, and M3, are expressed in the human lung and are relevant to airway function. atsjournals.orgnih.gov M1 receptors are found in parasympathetic ganglia and are thought to facilitate cholinergic neurotransmission. atsjournals.orgnih.gov M2 receptors are located on postganglionic cholinergic nerve terminals and function as autoreceptors, inhibiting the release of acetylcholine. atsjournals.orgnih.gov M3 receptors are predominantly found on airway smooth muscle and submucosal glands and are responsible for mediating bronchoconstriction and mucus secretion upon acetylcholine binding. atsjournals.orgnih.govnih.gov

Oxitropium bromide is described as a non-selective anticholinergic drug, blocking M1, M2, and M3 receptors. ersnet.org This non-selectivity implies that it binds to these subtypes with similar affinity. ersnet.org In contrast, some other muscarinic antagonists, like tiotropium (B1237716) bromide, show kinetic selectivity, dissociating more slowly from M1 and M3 receptors than from M2 receptors. nih.govdroracle.aiopenrespiratorymedicinejournal.com The non-selective blockade of M2 receptors by oxitropium bromide could potentially increase acetylcholine release from nerve endings, which might influence the degree or duration of its bronchodilatory effect. nih.gov

Analysis of Differential Dissociation Kinetics from Muscarinic Receptor Subtypes

While oxitropium bromide is generally considered a non-selective antagonist, the differential dissociation kinetics from muscarinic receptor subtypes are a key factor influencing the duration of action of anticholinergic drugs. For instance, the prolonged bronchodilatory effect of tiotropium bromide is attributed to its very slow dissociation from M1 and M3 receptors compared to M2 receptors and other muscarinic antagonists like ipratropium (B1672105) bromide. droracle.aiopenrespiratorymedicinejournal.comresearchgate.net Although specific detailed data on the differential dissociation kinetics of oxitropium bromide from individual muscarinic receptor subtypes were not extensively found in the provided search results, its classification as a short-acting muscarinic antagonist (SAMA) suggests a faster dissociation rate compared to long-acting agents like tiotropium bromide. nih.gov

Intracellular Signaling Pathway Modulation

The binding of acetylcholine to muscarinic receptors triggers various intracellular signaling cascades that lead to physiological responses, such as muscle contraction and glandular secretion. Oxitropium bromide, as an antagonist, modulates these pathways by preventing receptor activation.

Research on the Inhibition of Acetylcholine-Mediated Intracellular Calcium Mobilization

Activation of muscarinic receptors, particularly the M3 subtype, by acetylcholine leads to an increase in intracellular calcium levels. patsnap.comfrontiersin.org This increase in calcium is a critical step in initiating smooth muscle contraction and other cellular responses. Oxitropium bromide, by competitively inhibiting acetylcholine binding to muscarinic receptors, prevents this increase in intracellular calcium mobilization. patsnap.com Research on other muscarinic antagonists, such as tiotropium, has shown that they can block acetylcholine-induced calcium mobilization, which is consistent with their mechanism of preventing downstream effects like smooth muscle contraction. nih.govtandfonline.com

Exploration of G-protein Coupled Receptor Coupling Perturbations

Muscarinic receptors, as GPCRs, primarily couple with heterotrimeric G proteins, specifically the Gq/11 and Gi/o families, to mediate their cellular effects. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels. frontiersin.org M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase activity, leading to decreased levels of cyclic AMP (cAMP). nih.govacs.org

As a muscarinic antagonist, oxitropium bromide prevents the binding of acetylcholine and thus perturbs the normal G-protein coupling and downstream signaling cascade initiated by muscarinic receptor activation. By blocking the receptor, oxitropium bromide inhibits the conformational changes required for the receptor to efficiently couple with and activate its cognate G proteins. This effectively uncouples the receptor from its downstream signaling pathways.

While specific detailed studies on oxitropium bromide's direct effects on GPCR coupling perturbations were not extensively found in the search results, its mechanism as a competitive antagonist at muscarinic receptors implies the disruption of the receptor-G protein interaction that would normally occur upon agonist binding. Studies on other muscarinic antagonists, such as tiotropium bromide, provide insight into the kinetic aspects of receptor binding and dissociation, which influence the duration of receptor blockade and, consequently, the perturbation of G-protein signaling. Tiotropium, for instance, shows similar affinity for M1-M5 receptors but dissociates more slowly from M3 and M1 receptors compared to M2 receptors, contributing to its prolonged effects. nih.govdroracle.ainih.gov This differential dissociation rate can influence the extent and duration of G-protein signaling perturbation at different receptor subtypes.

Research into ligand-receptor binding kinetics, including association and dissociation rates, is crucial for understanding the molecular pharmacology of GPCR-targeting drugs and their impact on G-protein coupling. acs.org The duration of receptor occupancy by an antagonist like oxitropium bromide is a key factor determining the extent and persistence of G-protein signaling inhibition.

Cross-Talk and Interactions with Other Receptor Systems in Preclinical Models

Preclinical studies have explored the interactions of muscarinic antagonists, including oxitropium bromide and related compounds like tiotropium bromide, with other receptor systems, particularly in the context of airway physiology and pathophysiology.

One significant area of investigation is the cross-talk between muscarinic receptors and β2-adrenergic receptors. β2-adrenergic receptors are another class of GPCRs that couple to Gs proteins, leading to the activation of adenylyl cyclase and increased cAMP levels, resulting in bronchodilation. nih.govthoracickey.comacs.org Studies have indicated that there can be cross-talk between Gq-coupled muscarinic M3 receptors or histamine (B1213489) H1 receptors and Gs-coupled β2-adrenoceptors. nih.gov This cross-talk can influence the efficacy and potency of drugs targeting these receptors. For example, the presence of contractile stimuli mediated by muscarinic or histaminergic pathways can reduce the effectiveness of β2-agonists. nih.gov

Conversely, prolonged exposure to β2-agonists has been shown to potentially lead to the upregulation of M3 receptors and augmented acetylcholine release, which could be prevented by muscarinic antagonists. d-nb.infonih.gov This suggests that muscarinic antagonists like oxitropium bromide may not only block cholinergic bronchoconstriction but also potentially mitigate some adverse effects or limitations associated with β2-agonist therapy through modulation of receptor cross-talk.

Preclinical models have also investigated the effects of muscarinic antagonists on airway remodeling, a process involving changes in airway smooth muscle mass and inflammation. Studies with tiotropium bromide in sensitized mice and guinea pigs have shown reductions in goblet cell metaplasia, airway smooth muscle thickness, and levels of transforming growth factor-beta 1 (TGF-β1), a growth factor implicated in airway remodeling. ersnet.orgatsjournals.orgnih.gov This suggests potential interactions between muscarinic receptor blockade and signaling pathways involved in inflammation and tissue remodeling, possibly through cross-talk with growth factor receptors or other signaling molecules. The synergistic effect of methacholine (B1211447) (a muscarinic agonist) on TGF-β1-induced airway smooth muscle cell proliferation was found to be attenuated by tiotropium, suggesting a cross-talk between Gi-coupled muscarinic M2 receptors and TGF-β1 signaling that enhances proliferation. atsjournals.org

While the direct extent of oxitropium bromide's involvement in all these specific cross-talk mechanisms requires further detailed investigation, its action as a muscarinic antagonist places it within the framework of these complex receptor interactions observed in preclinical airway models. The inhibition of muscarinic receptor signaling by oxitropium bromide can influence downstream pathways and modulate the effects of other receptor systems involved in regulating airway function and structure.

The following table summarizes some key aspects of muscarinic receptor coupling and related interactions:

| Receptor Subtype | Primary G-protein Coupling | Downstream Signaling | Role in Airway | Relevant Cross-Talk/Interactions (Preclinical) |

| M1 | Gq/11 | ↑ PLC, ↑ Ca²⁺ | Bronchoconstriction, Secretion, Ganglionic transmission ersnet.org | Potential cross-talk with β2-adrenergic receptors nih.gov |

| M2 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | Negative feedback on ACh release, Smooth muscle inhibition ersnet.orgdroracle.aid-nb.info | Cross-talk with TGF-β1 signaling atsjournals.org |

| M3 | Gq/11 | ↑ PLC, ↑ Ca²⁺ | Bronchoconstriction, Secretion ersnet.orgdroracle.ai | Potential cross-talk with β2-adrenergic receptors nih.gov, Upregulation by prolonged β2-agonist exposure d-nb.infonih.gov |

| M4 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | ||

| M5 | Gq/11 | ↑ PLC, ↑ Ca²⁺ |

Preclinical Pharmacological Investigations of Oxitropium Bromide

In Vitro Pharmacological Characterization

Studies on Isolated Tissue Preparations (e.g., Guinea Pig Trachea, Human Bronchi)

Isolated airway tissues are standard models for the direct assessment of a drug's effect on smooth muscle tone. Studies on guinea pig tracheal strips and human bronchial tissues have been instrumental in characterizing the relaxant properties of muscarinic antagonists. In these preparations, contractile agents like carbachol or acetylcholine (B1216132) are used to induce a stable tonic contraction. The subsequent addition of an antagonist allows for the quantification of its relaxant potency.

For instance, related antimuscarinic agents have demonstrated potent, concentration-dependent relaxation of pre-contracted human bronchial rings. The potency of these agents is often expressed as an IC50 value, which represents the concentration of the antagonist required to produce 50% of its maximal relaxant effect. Furthermore, the duration of action can be assessed by measuring the time it takes for the tissue to recover from the antagonist's effect after it has been washed out. In studies with the guinea pig isolated trachea, the offset of the antagonist effect of compounds like tiotropium (B1237716) and glycopyrrolate was found to be significantly prolonged, indicating a long duration of action at the tissue level.

Assessment of Effects on Cholinergic Nerve-Induced Contractions

The parasympathetic nervous system is a key regulator of airway smooth muscle tone, primarily through the release of acetylcholine from postganglionic cholinergic nerve endings. patsnap.com Electrical field stimulation (EFS) of isolated airway tissues, such as the guinea pig trachea, can be used to induce contractions by stimulating these intrinsic nerves and causing the release of acetylcholine.

Anticholinergic drugs like oxitropium (B1233792) bromide can inhibit these nerve-induced contractions. The mechanism involves the blockade of post-junctional M3 muscarinic receptors on the airway smooth muscle, which prevents the contractile effects of released acetylcholine. patsnap.com Interestingly, some anticholinergics can exhibit a biphasic effect. For example, studies with the related compound ipratropium (B1672105) bromide in anesthetized guinea pigs have shown that at low doses, it can potentiate bronchoconstriction induced by vagal nerve stimulation. nih.gov This is attributed to the blockade of pre-junctional M2 muscarinic autoreceptors, which normally function to inhibit further acetylcholine release. nih.gov At higher doses, the blockade of post-junctional M3 receptors dominates, leading to the expected inhibition of bronchoconstriction. nih.gov This dual action on both pre- and post-junctional receptors is a key characteristic of non-selective muscarinic antagonists.

Investigation of Mucus Secretion Modulation in Airway Gland Models

Oxitropium bromide's anticholinergic properties also extend to the modulation of mucus secretion in the airways. patsnap.com Preclinical studies have utilized animal airway models to investigate these effects. In one key study involving guinea pigs, airway goblet cell secretion was assessed using a semiquantitative morphometric method that determines a "mucus score." nih.gov A decrease in this score corresponds to an increase in mucus discharge. Intravenously administered histamine (B1213489) was found to decrease the mucus score, indicating it stimulated secretion. This effect was mediated by the release of acetylcholine from cholinergic nerve terminals. Inhalation of oxitropium bromide was shown to significantly attenuate the histamine-induced mucus secretion, demonstrating its ability to inhibit this cholinergic-driven process. nih.gov

These findings from animal models are supported by investigations in patients with chronic bronchitis, where regular treatment with oxitropium bromide was found to reduce the daily amount of expectorated sputum. medchemexpress.com The proposed mechanism is the inhibition of both mucus secretion and water transport in the airways. medchemexpress.com

Table 1: Effect of Oxitropium Bromide on Sputum and Mucus Properties

| Parameter | Model/Subject | Effect of Oxitropium Bromide | Probable Mechanism |

| Sputum Production | Patients with Chronic Bronchitis | Decreased mean sputum production from 61 g/day to 42 g/day . medchemexpress.com | Inhibition of mucus secretion and water transport. medchemexpress.com |

| Mucus Secretion (Histamine-Induced) | Guinea Pig Airway Goblet Cells | Attenuated the decrease in mucus score, indicating inhibition of secretion. nih.gov | Blockade of cholinergic nerve-mediated secretion. nih.gov |

| Sputum Solid Composition | Patients with Chronic Bronchitis | Increased from 2.52% to 3.12%. medchemexpress.com | Inhibition of water transport. medchemexpress.com |

| Sputum Elastic Modulus | Patients with Chronic Bronchitis | Increased. medchemexpress.com | Alteration of sputum physical properties. medchemexpress.com |

Receptor Binding and Activation Studies in Cell Lines

Oxitropium bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. patsnap.com It is known to be a non-selective antagonist, binding to M1, M2, and M3 receptor subtypes which are all present in human airways. patsnap.com The M1 and M3 receptors mediate bronchoconstriction and mucus secretion, while the M2 receptor acts as a pre-junctional autoreceptor that inhibits acetylcholine release. patsnap.com

Table 2: Muscarinic Receptor Affinity of Related Anticholinergic Agents

| Compound | Preparation | Receptor Subtype(s) | Affinity Value (Ki or pA2) |

| Ipratropium Bromide | Human Airway Smooth Muscle | Muscarinic (non-selective) | Ki: ~3.6 nM nih.gov |

| Glycopyrrolate | Human Airway Smooth Muscle | Muscarinic (non-selective) | Ki: ~0.5 nM nih.gov |

| Ipratropium Bromide | Isolated Rat Lungs | Muscarinic (functional) | pA2: 8.39 nih.gov |

| Tiotropium Bromide | Human Lung Muscarinic Receptors | M1-M5 | Kd: 5-41 pM tga.gov.au |

In Vivo Preclinical Models of Airway Function

Effects on Experimentally Induced Bronchoconstriction in Animal Models

In vivo animal models are crucial for understanding the integrated physiological effects of a drug. The guinea pig is a commonly used model for respiratory research as its airway neural control is very similar to that of humans. In these models, bronchoconstriction can be induced by various stimuli, and the protective effect of a test compound can be quantified.

In studies using artificially ventilated guinea pigs, oxitropium bromide administered by inhalation has demonstrated potent and persistent protective effects against bronchoconstriction. It strongly inhibited the increase in airway resistance induced by the direct muscarinic agonist acetylcholine. medchemexpress.com Furthermore, oxitropium bromide was effective in preventing bronchoconstriction induced by a range of other spasmogens, including histamine, serotonin, and leukotriene D4. medchemexpress.com This broad efficacy suggests that a significant component of the bronchoconstrictor response to these agents in the guinea pig model is mediated through a cholinergic reflex pathway, which is effectively blocked by oxitropium bromide. The compound also prevented antigen-induced increases in airway resistance, highlighting its potential utility in allergic airway conditions. medchemexpress.com

Table 3: Protective Effects of Inhaled Oxitropium Bromide Against Induced Bronchoconstriction in Guinea Pigs

| Bronchoconstrictor Agent | Effect of Oxitropium Bromide |

| Acetylcholine | Strong and persistent inhibition of increased airway resistance. medchemexpress.com |

| Histamine | Prevention of increased airway resistance. medchemexpress.com |

| Serotonin | Prevention of increased airway resistance. medchemexpress.com |

| Leukotriene D4 | Prevention of increased airway resistance. medchemexpress.com |

| Antigen | Prevention of increased airway resistance. medchemexpress.com |

Longitudinal Studies on Airway Mechanics in Preclinical Subjects

Longitudinal preclinical studies have been instrumental in characterizing the sustained effects of oxitropium bromide on airway mechanics. In a notable investigation involving guinea pigs, the long-term administration of oxitropium bromide demonstrated a significant capacity to reduce sputum production. This effect is thought to stem from the inhibition of both mucus secretion and water transport in the airways. nih.gov Another study in a guinea pig model of chronic obstructive pulmonary disease (COPD) indicated that long-acting muscarinic antagonists, a class to which oxitropium bromide belongs, can inhibit airway remodeling and inflammation. nih.gov Specifically, treatment with the long-acting antagonist tiotropium was found to abrogate increases in neutrophils, goblet cells, and collagen deposition in the airways induced by repeated exposure to lipopolysaccharide. nih.gov These findings from longitudinal animal studies suggest that the benefits of oxitropium bromide on airway mechanics extend beyond acute bronchodilation to include favorable effects on airway secretions and structural changes associated with chronic respiratory diseases.

Comparative Preclinical Pharmacology with Related Antimuscarinics

Preclinical assessments have established oxitropium bromide as a potent anticholinergic agent, often comparing its activity with that of atropine (B194438) and ipratropium bromide. Oxitropium bromide is a quaternary anticholinergic compound derived from scopolamine, distinguishing it from ipratropium bromide, which is a derivative of atropine. thoracickey.com Functionally, it is considered to have approximately twice the strength of ipratropium bromide per dose. thoracickey.com

Like ipratropium, oxitropium bromide acts as a competitive antagonist at muscarinic acetylcholine receptors without selectivity for M receptor subtypes. karger.com This non-selective antagonism is the basis for its bronchodilatory effects. In animal models, the potency of orally inhaled ipratropium has been shown to be greater than that of atropine as an antimuscarinic and bronchial smooth muscle dilator. nih.gov While direct pA2 values from comparative animal tissue studies for oxitropium are not as widely cited in recent literature, its classification as a more potent agent than ipratropium in some contexts underscores its high affinity for muscarinic receptors in the airways. thoracickey.com

Comparative Potency of Antimuscarinic Agents

| Compound | Derivative Of | Relative Potency Note |

|---|---|---|

| Oxitropium bromide | Scopolamine | Considered to have ~2x the strength of ipratropium bromide per dose thoracickey.com |

| Ipratropium bromide | Atropine | A more potent antimuscarinic and bronchodilator than atropine when inhaled nih.gov |

| Atropine | - | Serves as a benchmark for anticholinergic activity |

The duration of action is a key differentiator among inhaled anticholinergics. Preclinical studies have been crucial in elucidating the pharmacodynamic profile of oxitropium bromide relative to other agents. While both oxitropium and ipratropium bromide are classified as short-acting muscarinic antagonists, oxitropium is reported to have a slightly longer duration of action than ipratropium. thoracickey.comkarger.com The duration of action for oxitropium bromide is approximately 5 to 8 hours. thoracickey.com

In contrast, newer agents like tiotropium bromide are long-acting, with a duration of effect exceeding 24 hours. karger.comimrpress.com This prolonged activity is attributed to its slow dissociation from M1 and M3 muscarinic receptors. karger.com Preclinical studies in guinea pigs have demonstrated the extended duration of bronchodilatory effects for long-acting agents. For instance, investigations comparing glycopyrrolate, tiotropium, and ipratropium in guinea pig trachea showed a significantly slower offset for tiotropium compared to ipratropium. nih.gov While specific head-to-head preclinical duration studies involving oxitropium are less common in recent literature, its established pharmacodynamic profile places its duration of action as intermediate, generally longer than ipratropium but shorter than the long-acting agents. thoracickey.comkarger.com

Table of Compounds

| Compound Name |

|---|

| Acetylcholine |

| Atropine |

| Glycopyrrolate |

| Ipratropium bromide |

| Lipopolysaccharide |

| Oxitropium bromide |

| Scopolamine |

Structure Activity Relationship Sar and Advanced Chemical Studies

Elucidation of Key Structural Motifs Governing Muscarinic Receptor Binding Specificity

Oxitropium (B1233792) bromide functions as an anticholinergic agent by targeting muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting the binding of acetylcholine (B1216132). This inhibition prevents downstream effects such as smooth muscle contraction. patsnap.com While oxitropium bromide is not explicitly stated to have high selectivity for specific muscarinic receptor subtypes in the provided search results, related quaternary ammonium (B1175870) muscarinic antagonists like tiotropium (B1237716) bromide are known to bind to M1, M2, and M3 receptors. patsnap.comnih.govresearchgate.net The interaction with muscarinic receptors is central to its pharmacological profile.

Significance of the Quaternary Ammonium Moiety in Receptor Interaction

The quaternary ammonium structure is a defining feature of oxitropium bromide. patsnap.comnih.gov This positively charged functional group plays a significant role in its interaction with muscarinic receptors. Quaternary ammonium compounds generally have limited ability to cross lipid membranes due to their charge, which can contribute to localized action, such as in the respiratory tract following inhalation. patsnap.com In the context of muscarinic antagonists, the quaternary ammonium group is essential for binding to the anionic site within the muscarinic receptor. scbt.comkce.fgov.be This interaction is a key determinant of the compound's affinity and antagonistic activity at the receptor.

Rational Design Principles for Muscarinic Antagonists Derived from Oxitropium Bromide Derivatives

Rational design principles for muscarinic antagonists often involve modifying existing scaffolds like the tropane (B1204802) structure found in oxitropium bromide to optimize properties such as potency, duration of action, and receptor subtype selectivity. researchgate.net For instance, research on related compounds like tiotropium bromide highlights design strategies focusing on high potency and slow reversibility at the M3 receptor, along with low systemic exposure for inhaled therapies. researchgate.net The design of bitopic ligands, which combine orthosteric and allosteric moieties, is another approach in rational design for muscarinic receptors, aiming to tune efficacy and selectivity. researchgate.net While specific rational design principles derived directly from oxitropium bromide derivatives are not extensively detailed in the provided results, the studies on related muscarinic antagonists like tiotropium bromide and ipratropium (B1672105) bromide illustrate the general strategies employed in this class of compounds, which likely inform modifications of the oxitropium bromide structure. researchgate.netresearchgate.netemerginginvestigators.org

Crystal Chemistry and Solid-State Phenomena of Oxitropium Bromide

Oxitropium bromide is known for its rich crystal chemistry and remarkable solid-state behavior, particularly the thermosalient effect. acs.orgnih.govlookchem.com

Investigation of the Thermosalient ("Jumping Crystal") Effect

The thermosalient effect, often referred to as the "jumping crystal" effect, is a rare phenomenon where crystals exhibit macroscopic mechanical motion, such as jumping, flipping, or breaking, in response to thermal stimuli. acs.orgnih.govlookchem.commdpi.comresearchgate.nethku.hk Oxitropium bromide is a prominent example of a thermosalient material. acs.orgnih.govlookchem.commdpi.comresearchgate.nethku.hk This effect in oxitropium bromide was systematically investigated using various techniques, including microscopy, thermal analysis, spectroscopy, and structural methods. acs.orgnih.govlookchem.comresearchgate.net The jumping of the crystals is a macroscopic manifestation of a highly anisotropic change in the unit cell volume occurring during a thermally induced phase transition. acs.orgnih.govlookchem.comresearchgate.nethku.hkiucr.org

Structural and Microscopic Characterization of Anisotropic Thermal Expansion and Phase Transitions

Variable-temperature X-ray powder diffraction (VTXRPD) studies have been instrumental in characterizing the structural changes underlying the thermosalient effect in oxitropium bromide. mdpi.comresearchgate.netnih.gov These studies reveal significant anisotropic thermal expansion. mdpi.comiucr.orgresearchgate.netnih.govresearcher.life Specifically, the low-temperature form (Form A) of oxitropium bromide exhibits negative thermal expansion (NTE) along the c-axis. mdpi.comresearchgate.netnih.govresearcher.life The thermosalient effect is associated with an endothermic phase transition from Form A to a high-temperature form (Form B) at approximately 45 °C. lookchem.comresearchgate.netacs.org This transition involves a highly anisotropic change in the unit cell dimensions; for example, upon heating, the b-axis can increase by 11% while the c-axis decreases by 7%. iucr.org The cell distortion is coupled with a conformational change in the oxitropium cation, leading to increased separation between ion pairs in the crystal lattice. acs.orgnih.govlookchem.comresearchgate.nethku.hkiucr.orgacs.org

Here is a table summarizing some structural data related to the phase transition:

| Property | Form A (Low-Temperature) | Form B (High-Temperature) | Change | Reference |

| Phase Transition Temp. | ~45 °C | ~45 °C | - | lookchem.comresearchgate.netacs.org |

| Anisotropic Expansion | Yes | Yes | Significant | mdpi.comiucr.orgresearchgate.netnih.govresearcher.life |

| NTE along c-axis | Yes | Not specified | - | mdpi.comresearchgate.netnih.govresearcher.life |

| b-axis change (heating) | - | +11% (approx.) | Increase | iucr.org |

| c-axis change (heating) | - | -7% (approx.) | Decrease | iucr.org |

| Density (calculated) | 1.482 g·cm⁻³ | 1.437 g·cm⁻³ | Decrease | acs.org |

The phase transition is reversible and exhibits thermal hysteresis. iucr.org The high-temperature phase can also be induced by mechanical grinding or UV irradiation of the room-temperature phase. acs.orgnih.govlookchem.comhku.hk

Mechanistic Proposals for the Thermosalient Phenomenon

The mechanism driving the thermosalient effect in oxitropium bromide involves the interplay of structural anisotropy, thermal expansion, and cooperative molecular motion. mdpi.comresearchgate.netnih.gov At the molecular level, the oxitropium cation can be viewed as a molecular shuttle with two rigid parts (an epoxy-aza-tricyclic-nonyl segment and a phenyl ring) connected by a flexible ester linkage. acs.orgnih.govlookchem.comresearchgate.net The rigid aza-tricyclic part remains largely unaffected by temperature changes. acs.orgnih.govlookchem.commdpi.comresearchgate.net

A proposed mechanism suggests that thermally accumulated strain is transferred via the ester bridge to the phenyl ring, triggering its rotation and initiating the phase transition. acs.orgnih.govlookchem.commdpi.comresearchgate.net This cooperative molecular movement results in an abrupt and energetic transformation. mdpi.comresearchgate.netnih.gov The thermosalient phenomenon in oxitropium bromide has been suggested to share elements with martensitic phase transformations observed in metals, which are characterized by cooperative, homogeneous movements leading to changes in crystal structure. acs.orgnih.govlookchem.commdpi.comresearchgate.net Studies involving density functional theory (DFT) calculations have indicated that while oxitropium bromide exhibits highly anisotropic thermal expansion, it does not show negative compressibility, emphasizing thermal anisotropy as a primary driver of the phase transition. mdpi.comresearchgate.netnih.govresearcher.life Investigations into elastic constants and sound propagation further suggest a preferred pathway for energy transfer along a specific direction (z-direction), facilitating rapid strain release during the transition. mdpi.comresearchgate.netnih.govresearcher.life

Based on the search results, Oxitropium bromide is known to exhibit a strong thermosalient effect, also referred to as the "jumping crystal" effect. This mechanical property is highlighted as having potential applications in organic-based actuators. The thermosalient effect involves macroscopic mechanical motion in response to thermal stimuli, characterized by abrupt movements like jumping, flipping, or breaking, arising from a thermally induced phase transition, often from single crystal to single crystal. mdpi.comrsc.orgresearchgate.net

Research into the thermosalient effect of Oxitropium bromide has involved various techniques, including structural, microscopic, spectroscopic, and thermoanalytical methods, to understand the underlying mechanism. researchgate.netacs.org Studies have revealed that the crystal jumping is a macroscopic manifestation of a highly anisotropic change in the cell volume during a phase transformation from a low-temperature form (Form A) to a high-temperature form (Form B) occurring at approximately 45 °C. mdpi.com This cell distortion is linked to a conformational change of the oxitropium cation, which increases the separation between ion pairs in the crystal lattice. researchgate.netacs.org At the molecular level, the oxitropium cation is described as a molecular shuttle with two rigid parts connected by a flexible ester linkage. researchgate.netacs.org The rigid aza-tricyclic portion remains largely unaffected by temperature, suggesting a mechanism where accumulated thermal strain is transferred via the ester bridge to the phenyl ring, causing it to rotate and trigger the phase transition. researchgate.netacs.org

Variable-temperature X-ray powder diffraction (VTXRPD) studies have shown significant anisotropic thermal expansion in Oxitropium bromide, including negative thermal expansion along the c-axis in the low-temperature Form A. mdpi.comresearchgate.net Density functional theory (DFT) calculations have been used to analyze the elastic properties, confirming that thermal anisotropy is the primary driver of the phase transition. mdpi.comresearchgate.net Studies of elastic constants and sound propagation indicate a preferred pathway for energy transfer, facilitating rapid strain release during the phase transition. mdpi.comresearchgate.net These findings support that the thermosalient effect results from cooperative molecular motion and an abrupt transformation driven by the interplay of structural anisotropy and elastic properties. mdpi.comresearchgate.net

Crystalline materials exhibiting the thermosalient effect, like Oxitropium bromide, are being explored for applications in micro-machineries, flexible devices, actuators, and sensors. researchgate.net Due to their ordered structure, molecular crystals can respond and return to their initial state more quickly when exposed to light or heat, making them suitable for applications requiring fast response times and recovery. rsc.org The potential of these materials in organic-based actuators lies in their ability to produce macroscopic mechanical work in response to thermal changes, potentially enabling devices that operate without external power sources in applications such as robotics, microfluidics, or adaptive systems. researchgate.net

Based on the research findings, the phase transition characteristics of Oxitropium bromide relevant to its potential use in organic-based actuators can be summarized:

| Property | Low-Temperature Form (Form A) | High-Temperature Form (Form B) | Transition Temperature |

| Thermosalient Effect Manifestation | Stable | "Jumping Crystal" Effect | ~45 °C |

| Cell Volume Change | Baseline | Highly Anisotropic Change | Occurs at Transition |

| Molecular Conformation | Specific Conformation | Conformational Change of Cation | Occurs at Transition |

| Thermal Expansion | Anisotropic (includes NTE) | Anisotropic | Significant Change |

Synthesis Pathways, Impurity Profiling, and Analytical Methodologies

Chemical Synthesis Routes for Oxitropium (B1233792) Bromide

The synthesis of oxitropium bromide typically involves the modification of naturally occurring tropane (B1204802) alkaloids, particularly scopolamine.

Derivatization from Scopolamine and Tropane Alkaloid Precursors

Oxitropium bromide is a derivative of scopolamine. The synthesis commonly begins with norscopolamine, a natural product. Two successive alkylation reactions are employed to convert norscopolamine into oxitropium bromide. The first step involves alkylation with bromoethane (B45996) to introduce an N-ethyl group, forming an N-ethyl intermediate. This intermediate is then treated with bromomethane (B36050) to yield oxitropium bromide. wikipedia.org Tropane alkaloids, such as atropine (B194438) and scopolamine, are naturally occurring compounds found in plants of the Solanaceae family. wikipedia.orgwikipedia.orgnih.gov These alkaloids contain a tropane ring structure with a tertiary N-methylamine group, which is a key characteristic. rsc.org N-Demethylation of tropane alkaloids to their corresponding nortropane derivatives is a crucial step in the semi-synthesis of important therapeutic agents like oxitropium bromide. rsc.org

Electrochemical N-Demethylation Techniques for Intermediate Compounds

Electrochemical N-demethylation has emerged as a practical, efficient, and selective method for converting tropane alkaloids to their nortropane derivatives, such as norscopolamine. rsc.orgrsc.orgresearchgate.net This process is a key step in the semi-synthesis of medicines like oxitropium bromide. rsc.orgrsc.org The synthesis can be carried out in a simple electrochemical batch cell using a porous glassy carbon electrode at room temperature in a mixture of ethanol (B145695) or methanol (B129727) and water. rsc.orgrsc.orgresearchgate.net This method offers advantages by avoiding hazardous oxidizing agents like H₂O₂ or m-chloroperbenzoic acid (m-CPBA), toxic solvents such as chloroform, and metal-based catalysts, which are often used in conventional methods. rsc.orgrsc.org Mechanistic studies indicate that the electrochemical N-demethylation proceeds via the formation of an iminium intermediate, which is then converted by water. rsc.orgrsc.orgresearchgate.net The optimized electrochemical method has been successfully applied to various tropane alkaloids, including scopolamine, demonstrating its generality for synthesizing valuable precursors for pharmaceutical products. rsc.orgrsc.org

Novel Synthetic Strategies and Green Chemistry Considerations in Production

Novel synthetic strategies for pharmaceutical production are increasingly focusing on green chemistry principles to reduce waste and resource use. While specific novel strategies solely for oxitropium bromide production with a green chemistry focus were not extensively detailed in the search results, the application of electrochemical N-demethylation to tropane alkaloids represents a step towards greener synthesis by avoiding hazardous reagents and solvents used in traditional methods. rsc.orgrsc.org Research into novel approaches for reducing waste in nucleophilic substitution reactions, a common transformation in organic synthesis, is ongoing and aims to develop low-waste synthetic routes. ucc.ie These efforts align with the broader goals of green chemistry in pharmaceutical manufacturing.

Advanced Analytical Techniques for Compound Characterization and Impurity Determination

Ensuring the purity and quality of oxitropium bromide requires the application of advanced analytical techniques for compound characterization and impurity determination.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Related Substances

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of organic impurities and related substances in pharmaceutical compounds like oxitropium bromide. The European Pharmacopoeia describes HPLC methods for this purpose. researchgate.netnih.gov During the development of synthetic processes for oxitropium, new process-related and degradation impurities have been identified, synthesized, and characterized using techniques like LC-MS. researchgate.netnih.gov These characterized impurities are then used in the development and validation of analytical methods. researchgate.netnih.gov A single HPLC method for related substances in oxitropium bromide has been developed and validated according to ICH guidelines. researchgate.netnih.gov This method typically utilizes a C18 column, a gradient elution with a phosphate (B84403) buffer/acetonitrile (B52724) mixture, and UV detection at 210 nm. researchgate.netnih.gov Validation studies have demonstrated the precision, specificity, and accuracy of these methods for determining impurities. researchgate.net A stability-indicating HPLC assay method has also been developed and validated, employing a C18 column and an isocratic mobile phase. researchgate.netnih.gov

A validated HPLC method for related substances in oxitropium bromide is summarized below:

| Parameter | Specification |

| Column | Inertsil ODS-4 (250 mm × 4.6 mm, 5 μm) researchgate.netnih.gov |

| Column Temperature | 15 °C researchgate.netnih.gov |

| Injection Volume | 50 μL researchgate.netnih.gov |

| Detection Wavelength | 210 nm researchgate.netnih.gov |

| Mobile Phase | Gradient elution of phosphate-buffer/acetonitrile |

| Flow Rate | 1.2 mL/min researchgate.netnih.gov |

| Run Time | 60 min researchgate.netnih.gov |

| Validation | ICH guidelines researchgate.netnih.gov |

| Parameters Assessed | Precision, Specificity, Accuracy, Linearity, LOD, LOQ researchgate.net |

Application of Ultra-Performance Liquid Chromatography (UPLC) for Assay Development and Separation

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including faster analysis times and improved separation efficiency, particularly for complex mixtures or when analyzing multiple components simultaneously. A reversed-phase UPLC technique has been developed and validated for the simultaneous assay and identification of oxitropium bromide and formoterol (B127741) fumarate (B1241708) dihydrate in pressurized metered dose inhaler products. oup.comresearchgate.netresearchgate.netnih.gov This method is also capable of identifying and estimating associated compounds. researchgate.net The UPLC method utilizes a C18 column with ethylene-bridged-hybrid technology. oup.comresearchgate.netresearchgate.netnih.gov The mobile phase typically consists of a mixture of phosphate buffer and acetonitrile. oup.comresearchgate.netresearchgate.netnih.gov Detection is performed at 210 nm. oup.comresearchgate.netresearchgate.netnih.gov This UPLC method provides a faster and more cost-effective alternative to HPLC for routine quality control and product development studies. oup.comresearchgate.netnih.gov Validation according to ICH guidelines has shown the method to be accurate, precise, and selective for the simultaneous determination of oxitropium bromide and formoterol fumarate dihydrate. oup.comresearchgate.netnih.gov

A validated UPLC method for the simultaneous assay of oxitropium bromide and formoterol fumarate dihydrate is summarized below:

| Parameter | Specification |

| Column | C18 (50 × 2.1 mm × 1.7 μm) UPLC column with Ethylene-Bridged-Hybrid technology oup.comresearchgate.netresearchgate.netnih.gov |

| Column Temperature | 25 °C oup.comresearchgate.netresearchgate.netnih.gov |

| Injection Volume | 10 μL oup.comresearchgate.netresearchgate.netnih.gov |

| Detection Wavelength | 210 nm oup.comresearchgate.netresearchgate.netnih.gov |

| Mobile Phase | Phosphate buffer (0.07 M KH₂PO₄) and acetonitrile (80:20, v/v) oup.comresearchgate.netresearchgate.netnih.gov |

| Flow Rate | 0.6 mL/min oup.comresearchgate.netresearchgate.netnih.gov |

| Run Time | 2 min oup.comresearchgate.netresearchgate.netnih.gov |

| Validation | ICH guidelines oup.comresearchgate.netnih.gov |

| Parameters Assessed | Linearity, LOD, LOQ, Recovery, Precision researchgate.netnih.gov |

| Retention Times | Oxitropium bromide: 0.5 min; Formoterol fumarate dihydrate: 1.0 min oup.comresearchgate.netresearchgate.netnih.gov |

| Linearity Range (OB) | 0.03–14.8 μg/mL researchgate.netnih.gov |

| LOD (OB) | 0.009 μg/mL researchgate.netnih.gov |

| LOQ (OB) | 0.026 μg/mL researchgate.netnih.gov |

| Recovery (OB) | 96.3% researchgate.netnih.gov |

| Precision (OB) | ≤1.5% (RSD) researchgate.netnih.gov |

Mass Spectrometry (LC-MS) for Identification and Characterization of Process and Degradation Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique extensively used in impurity profiling of pharmaceutical compounds like oxitropium bromide. resolvemass.ca LC-MS combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry, allowing for the detection, identification, and quantification of impurities, even at trace levels in complex mixtures. resolvemass.ca

In the context of oxitropium bromide, LC-MS has been instrumental in identifying new process-related and degradation impurities that were not covered by existing pharmacopoeial methods. researchgate.netnih.gov By analyzing the mass-to-charge ratios of the separated components, LC-MS provides detailed information about their molecular weight and structure, aiding in their characterization. resolvemass.ca This is particularly important for degradation products, as their identification is essential for developing stability-indicating methods and understanding degradation pathways. LC-MS/MS (tandem mass spectrometry) can further provide structural information through fragmentation patterns. mdpi.com

Methodologies for Stability-Indicating Analytical Assays

Stability-indicating analytical assays are essential for monitoring the quality of oxitropium bromide over time and under various stress conditions. These methods must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of potential degradation products, process impurities, and excipients. researchgate.netnih.gov

HPLC is commonly employed for developing stability-indicating methods for oxitropium bromide. researchgate.netnih.gov Method development involves selecting appropriate chromatographic columns (e.g., C18), mobile phases (often mixtures of buffers and organic solvents like acetonitrile), flow rates, detection wavelengths (typically in the UV range, such as 210 nm), and column temperatures to achieve adequate separation of the analyte from impurities and degradation products. researchgate.netnih.gov Forced degradation studies, involving exposure of the drug substance to conditions like acid, base, oxidation, heat, humidity, and light, are performed to generate degradation products and demonstrate the method's ability to resolve them from the parent compound. researchgate.netnih.gov Validation of stability-indicating methods is carried out according to guidelines from organizations like the International Conference on Harmonisation (ICH), assessing parameters such as specificity, linearity, accuracy, precision, detection limit, and quantitation limit. researchgate.netnih.gov

Radioreceptor Assays for Ligand Quantification in Biological Matrices

Radioreceptor assays (RRAs) are sensitive techniques used for quantifying pharmacologically active compounds, such as oxitropium bromide, in biological matrices like plasma and urine, particularly in research applications where high sensitivity is required. nih.govnih.goversnet.org RRAs are considered a gold standard for measuring ligand binding affinity to receptors. giffordbioscience.com

Principles of Competition Binding Assays Utilizing Radiolabeled Ligands (e.g., 3H-N-methylscopolamine)

Radioreceptor assays for oxitropium bromide are typically based on the principle of competitive binding to muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov Oxitropium bromide is a muscarinic antagonist, and these assays utilize a radiolabeled muscarinic ligand, such as [3H]-N-methylscopolamine ([3H]-NMS), which binds specifically and with high affinity to muscarinic receptors. nih.govnih.govresearchgate.netnih.gov

In a competitive binding assay, a fixed concentration of the radiolabeled ligand ([3H]-NMS) is incubated with a preparation containing muscarinic receptors (e.g., cell membranes or tissue homogenates) in the presence of varying concentrations of the unlabeled analyte (oxitropium bromide). giffordbioscience.comnih.govnih.govpsu.edu The unlabeled oxitropium bromide competes with the radiolabeled [3H]-NMS for binding sites on the receptor. giffordbioscience.comnih.govnih.gov As the concentration of unlabeled oxitropium bromide increases, the binding of [3H]-NMS to the receptors decreases. giffordbioscience.comnih.gov

After incubation and achievement of equilibrium, the receptor-bound radioligand is separated from the free ligand, often by filtration. giffordbioscience.commerckmillipore.commerckmillipore.com The amount of radioactivity bound to the receptor is then measured. giffordbioscience.commerckmillipore.com By plotting the specific binding of [3H]-NMS against the concentration of unlabeled oxitropium bromide, an inhibition curve is generated. nih.gov The concentration of oxitropium bromide required to inhibit 50% of the specific binding of [3H]-NMS (IC50 value) can be determined from this curve. giffordbioscience.comnih.gov The affinity of oxitropium bromide for the receptor (Ki value) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and dissociation constant (Kd) of the radiolabeled ligand. nih.govsnmjournals.org

Receptor Binding Kinetics and Affinity Studies

Determination of Association (kon) and Dissociation (koff) Rate Constants for Muscarinic Receptors

The association rate constant (kon) quantifies the rate at which a ligand binds to a receptor to form a complex, while the dissociation rate constant (koff) describes the rate at which this complex dissociates. For unlabeled ligands like Oxitropium (B1233792) bromide, these kinetic parameters can be determined using methods that involve competition with a radiolabeled ligand whose kinetic parameters are already known. psu.edu One such approach involves the simultaneous addition of both the radioligand and the unlabeled competitor to receptor-containing membranes, allowing the determination of the unlabeled ligand's kinetics through its effect on radioligand binding over time. psu.edu The observed rate constant (kobs) in kinetic binding experiments with a traceable ligand is dependent on the association and dissociation constants according to the equation: kobs = kon[L] + koff, where [L] is the concentration of the labeled ligand. acs.orgresearchgate.net The koff can be primarily determined by measuring dissociation over time in kinetic binding experiments. acs.org

While specific kon and koff values for Oxitropium bromide across all muscarinic receptor subtypes were not extensively detailed in the provided search results, studies on other muscarinic antagonists like tiotropium (B1237716) and ipratropium (B1672105) highlight the importance of these parameters. For instance, tiotropium's long duration of action is attributed to its slow dissociation rate from the M3 muscarinic receptor. psu.edunih.govexcelleratebio.comresearchgate.net The determination of accurate on and off rates for unlabeled compounds can be achieved using medium-throughput competition kinetic binding assays, which is valuable early in the drug discovery process. nih.govnih.gov

Quantitative Analysis of Equilibrium Binding Parameters (Kd Values)

Equilibrium binding studies provide crucial information about the affinity of a ligand for its receptor, typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) in competition binding assays. The Kd represents the concentration of free ligand required to occupy 50% of the receptor population at equilibrium and is inversely related to affinity. researchgate.netexcelleratebio.com It can be calculated from the kinetic rate constants as koff / kon. excelleratebio.com The Ki is the equilibrium dissociation constant of an inhibitor and is often derived from IC50 values obtained in competition binding experiments using the Cheng-Prusoff equation. psu.eduresearchgate.netut.ee

Radioligand binding assays are a common method for determining Kd and Ki values. researchgate.netnih.goveurofinsdiscovery.com These assays involve the use of a radiolabeled ligand that binds specifically to the receptor, and the binding of unlabeled compounds is assessed by their ability to displace the radiolabeled ligand. researchgate.netnih.govcore.ac.uk Studies using radioreceptor assays based on competition with 3H-N-methylscopolamine have been employed for the determination of Oxitropium bromide in plasma, indicating its ability to compete for muscarinic receptor binding sites. nih.gov

Theoretical and In Vitro Studies on Allosteric Modulation of Muscarinic Receptors

Allosteric modulation involves the binding of a ligand to a site distinct from the orthosteric binding site (where the primary endogenous ligand binds), which in turn affects the receptor's conformation and its response to orthosteric ligands. researchgate.netnih.govscience.gov Theoretical and in vitro studies, including molecular dynamics simulations, have been used to investigate allosteric interactions at muscarinic receptors. nih.govnih.govresearchgate.netrsc.org

While the provided search results primarily discuss allosteric modulation in the context of other muscarinic ligands like tiotropium, which has been shown to bind to a secondary low-affinity site in the extracellular vestibule of the M3 receptor in addition to the orthosteric site, these methodologies are applicable to studying Oxitropium bromide. nih.govnih.gov This allosteric binding of tiotropium can prevent the entry of acetylcholine (B1216132) into the orthosteric pocket and contribute to insurmountable antagonism. nih.gov Understanding potential allosteric interactions of Oxitropium bromide could provide a more complete picture of its binding profile and functional effects.

Application of Ligand Binding Assays for Comprehensive Pharmacological Characterization

Ligand binding assays are indispensable tools in pharmacological research and drug discovery for characterizing the interaction of compounds with their molecular targets. ut.eeeurofinsdiscovery.comswordbio.com They are used to assess the affinity, potency, and kinetics of ligand-receptor interactions. eurofinsdiscovery.comresearchgate.net These assays play a critical role in the detection and characterization of molecular interactions with specific targets, aiding in the development of new therapeutics. eurofinsdiscovery.comswordbio.com

Comprehensive pharmacological characterization using ligand binding assays involves determining parameters such as Kd, Ki, kon, and koff, as discussed in the preceding sections. researchgate.netexcelleratebio.comeurofinsdiscovery.comresearchgate.net This provides a detailed understanding of how a compound interacts with its target receptor population. excelleratebio.com

Methodological Considerations for Competitive Ligand Binding Assays

Competitive ligand binding assays are widely used to determine the affinity of unlabeled compounds by measuring their ability to displace a labeled ligand from the receptor. acs.orgresearchgate.netcore.ac.uknih.gov Key methodological considerations for these assays include ensuring that equilibrium is reached, avoiding ligand depletion, and accurately determining non-specific binding. researchgate.net The choice of radioligand, its concentration, and incubation time are critical factors that can influence the results, particularly for compounds with slow binding kinetics. psu.eduresearchgate.netcore.ac.uk

The IC50 value, the concentration of unlabeled ligand that inhibits specific binding of the labeled ligand by 50%, is a common output of competitive binding assays. acs.org This value is then converted to a Ki using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand. psu.eduut.ee Careful experimental design and data analysis are necessary to obtain reliable affinity estimates from competitive binding studies. researchgate.net

Emerging Avenues in Oxitropium Bromide Research

Advanced Computational Modeling and Simulation of Receptor-Ligand Interactions

The advent of sophisticated computational tools has provided unprecedented insight into the molecular dynamics of drug-receptor interactions. In the context of oxitropium (B1233792) bromide, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), computational modeling offers a powerful approach to elucidate the precise mechanisms of its binding and action. patsnap.commedchemexpress.com

Molecular dynamics (MD) simulations, a key technique in this field, allow researchers to model the behavior of oxitropium bromide and its target receptors at an atomic level over time. mdpi.comfrontiersin.orgmdpi.com These simulations can reveal the conformational changes that occur in both the ligand and the receptor upon binding, identify key amino acid residues involved in the interaction, and calculate the binding free energies that determine affinity. For instance, studies on similar muscarinic antagonists like tiotropium (B1237716) have utilized MD simulations to reveal the existence of secondary, allosteric binding sites in the extracellular vestibule of the M3 receptor, in addition to the primary orthosteric site. nih.govnih.gov This dual-site binding mechanism, which may contribute to a more sustained and insurmountable antagonism, is a prime candidate for investigation with oxitropium bromide through computational approaches. nih.govnih.gov

By creating a mathematical framework, researchers can simulate and predict how various parameters—such as the binding strength at different sites and the rigidity of the molecular structure—control the interactions between molecules. drugtargetreview.com This computational approach is significantly more efficient than traditional trial-and-error laboratory methods and can accelerate the design of new therapeutic agents. drugtargetreview.com Physiologically based pharmacokinetic (PBPK) modeling is another computational tool that can simulate the absorption, distribution, metabolism, and excretion of inhaled drugs like oxitropium bromide, aiding in the prediction of its behavior in the body. frontiersin.orgnih.gov

Table 1: Key Parameters in Computational Modeling of Receptor-Ligand Interactions

| Parameter | Description | Relevance to Oxitropium Bromide Research |

|---|---|---|

| Binding Affinity (Kd/Ki) | The equilibrium dissociation/inhibition constant, indicating the strength of the ligand-receptor interaction. | Predicting the potency of oxitropium bromide and its analogues at different muscarinic receptor subtypes. |

| Binding Kinetics (kon/koff) | The association and dissociation rate constants, which determine the residence time of the drug on the receptor. | Understanding the duration of action; slow dissociation is a hallmark of long-acting muscarinic antagonists. |

| Conformational Dynamics | The changes in the three-dimensional structure of the receptor and ligand upon binding. | Elucidating the allosteric effects and the mechanism of receptor activation/inhibition. |

| Free Energy Landscapes | A map of the energy states of the system, revealing the most stable binding poses and transition pathways. | Identifying the most likely binding modes and unbinding pathways for oxitropium bromide. |

Exploration of Novel Analogues with Tailored Receptor Subtype Selectivity or Kinetic Profiles

The development of novel analogues of oxitropium bromide represents a significant area of research, driven by the goal of achieving greater therapeutic specificity and improved kinetic properties. Oxitropium bromide itself is a derivative of scopolamine. nih.gov The synthesis of new derivatives focuses on modifying the core structure to enhance affinity for specific muscarinic receptor subtypes (M1-M5) or to modulate the drug's onset and duration of action.

Achieving receptor subtype selectivity is a key objective, as the different muscarinic subtypes are distributed throughout the body and mediate a wide range of physiological functions. For example, while M3 receptor antagonism is primarily responsible for bronchodilation, interactions with other subtypes can lead to off-target effects. By systematically altering the chemical structure of oxitropium bromide, medicinal chemists can design analogues that preferentially bind to the desired receptor subtype, potentially leading to therapies with fewer side effects. The synthesis of related substances and impurities during process development provides a foundational knowledge base for creating these novel molecules. researchgate.netnih.gov

The kinetic profile of a drug, particularly its dissociation rate from the receptor, is another critical parameter that can be fine-tuned through analogue synthesis. For chronic conditions, a long residence time on the receptor is desirable, allowing for less frequent administration. Research into the unbinding pathways of similar antagonists from muscarinic receptors using computational methods can guide the rational design of new analogues with optimized dissociation kinetics. acs.org

Table 2: Strategies for Developing Novel Oxitropium Bromide Analogues

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Modification of the Ester Group | The ester moiety is crucial for binding to the orthosteric pocket of muscarinic receptors. | Altered binding affinity and selectivity profile. |

| Alteration of the Quaternary Ammonium (B1175870) Head | The charged nitrogen is essential for high-affinity binding but limits blood-brain barrier penetration. | Changes in receptor interaction and pharmacokinetic properties. |

| Introduction of Rigid Scaffolds | Constraining the molecular structure can pre-organize the molecule for optimal receptor binding. | Enhanced potency and selectivity. |

| Synthesis of Bivalent Ligands | Linking two pharmacophores can allow simultaneous interaction with two receptor sites. | Increased affinity and potential for unique pharmacological profiles. |

Utilization of Oxitropium Bromide as a Chemical Probe in Basic Neurobiological Investigations

Beyond its therapeutic applications, oxitropium bromide serves as a valuable chemical probe for investigating the fundamental roles of muscarinic acetylcholine receptors in the nervous system. As a potent and selective antagonist, it can be used to block cholinergic signaling in specific neural circuits, allowing researchers to dissect the contribution of these pathways to various physiological and behavioral processes. patsnap.com

The brain contains a complex network of cholinergic neurons that influence everything from cognition and memory to arousal and motor control. By applying oxitropium bromide to specific brain regions or cell types, neuroscientists can explore the functions of muscarinic receptors in these processes. For example, it can be used to study how cholinergic modulation affects synaptic plasticity, neuronal excitability, and information processing within circuits implicated in learning, addiction, and neurodegenerative diseases. nih.gov

The development of advanced techniques like optogenetics, which allows for the light-based control of specific neurons, can be combined with pharmacological tools like oxitropium bromide to provide highly precise insights into circuit function. nih.gov For instance, researchers could selectively activate a cholinergic projection to a specific brain area while using oxitropium bromide to determine which muscarinic receptor subtypes mediate the observed downstream effects. news-medical.netcolumbia.eduox.ac.uk This approach enables a detailed mapping of how cholinergic systems regulate complex behaviors and could identify new targets for treating neurological and psychiatric disorders. news-medical.netnih.gov

Development of Ultra-Sensitive Analytical Techniques for Trace Analysis in Complex Research Matrices

The ability to accurately measure minute quantities of oxitropium bromide in biological and environmental samples is crucial for pharmacokinetic studies, drug monitoring, and basic research. This has spurred the development of highly sensitive and specific analytical methods capable of detecting the compound at trace levels.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are cornerstone techniques for the separation and quantification of oxitropium bromide and its related substances. nih.govoup.com These methods often employ C18 columns and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). oup.comnih.gov For enhanced sensitivity and specificity, these chromatographic systems are frequently coupled with tandem mass spectrometry (MS/MS). nih.govsierrajournals.com LC-MS/MS methods can achieve exceptionally low limits of detection (LOD) and quantification (LOQ), often in the picogram per milliliter (pg/mL) range. nih.govnih.gov

For example, a validated UPLC method for the simultaneous assay of oxitropium bromide and formoterol (B127741) fumarate (B1241708) dihydrate utilized a C18 column with a mobile phase of potassium phosphate (B84403) buffer and acetonitrile (80:20, v/v) and UV detection at 210 nm. nih.gov More advanced techniques, such as two-dimensional (2D) UHPLC combined with MS/MS, have been developed for similar quaternary ammonium compounds like tiotropium, achieving a lower limit of quantification of 0.2 pg/mL in human plasma. nih.gov Such ultra-sensitive methods are essential for detailed pharmacokinetic profiling, especially for inhaled drugs where systemic concentrations can be extremely low. nih.gov

Table 3: Comparison of Analytical Techniques for Oxitropium Bromide Analysis

| Technique | Principle | Typical Limit of Quantification (LOQ) | Application |

|---|---|---|---|

| HPLC-UV | Separation by liquid chromatography followed by detection using UV-Vis absorbance. | µg/mL range jetir.org | Quality control of pharmaceutical formulations. |

| UPLC-UV | A high-pressure version of HPLC allowing for faster analysis and better resolution. | ng/mL to µg/mL range nih.gov | Assay of active ingredients in combination drug products. |

| LC-MS/MS | Liquid chromatography coupled with mass spectrometry for highly selective and sensitive detection. | pg/mL to ng/mL range nih.gov | Pharmacokinetic studies in biological fluids (plasma, urine). |

| 2D-UHPLC-MS/MS | Two-dimensional chromatography for enhanced separation of complex mixtures before MS/MS detection. | Sub-pg/mL range nih.gov | Bioanalysis requiring ultimate sensitivity for trace level detection. |

Q & A

Q. What is the pharmacological mechanism of oxitropium bromide in airway diseases, and how is its efficacy experimentally validated?

Oxitropium bromide acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily targeting M1/M3 subtypes in bronchial smooth muscle. Its efficacy is validated through in vitro receptor binding assays and in vivo models measuring bronchodilation (e.g., forced expiratory volume in 1 second [FEV1] improvements). For example, studies quantify dose-dependent inhibition of acetylcholine-induced bronchoconstriction in animal models and compare pre- vs. post-administration spirometry in clinical trials .

Q. How does oxitropium bromide compare to ipratropium bromide in terms of pharmacodynamic profile and experimental outcomes?

While both are quaternary ammonium anticholinergics, oxitropium bromide exhibits a slightly prolonged duration of action and greater potency on the dose-response curve in certain studies. Comparative trials measure bronchodilator reversibility via spirometry (e.g., 6-minute walking distance [6MD], FEV1) and symptom scoring (e.g., dyspnea reduction). For instance, oxitropium increased 6MD by 27 meters versus placebo, with greater symptom relief than ipratropium in controlled trials .

Q. What experimental models are used to assess oxitropium bromide’s bronchodilatory effects?

Standard models include:

- In vitro : Isolated tracheal smooth muscle preparations exposed to acetylcholine or histamine, with force-frequency curves measured post-treatment .

- In vivo : Methacholine challenge tests in animal models or humans, assessing changes in airway resistance and FEV1 .

- Clinical trials : Double-blind, placebo-controlled crossover studies with spirometry and patient-reported outcomes (e.g., breathlessness scores) .

Advanced Research Questions

Q. How can researchers investigate the thermosalient (“jumping crystal”) effect in oxitropium bromide, and what methodologies explain its mechanism?

The thermosalient effect is studied using:

- Single-crystal X-ray diffraction to compare low- vs. high-temperature phase structures.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect phase transitions.

- Polarized light microscopy to observe anisotropic lattice expansion during heating.

Structural analyses reveal that conformational changes in the oxitropium cation (e.g., phenyl ring rotation via ester linkage) drive macroscopic crystal jumps. UV irradiation or grinding can induce similar phase transitions .

Q. How should researchers design studies to evaluate oxitropium bromide’s efficacy in subpopulations, such as asthmatics with HCV infection?

Key considerations include:

- Stratification : Compare HCV-positive and HCV-negative cohorts matched for baseline lung function (e.g., methacholine PC20).

- Outcome measures : Quantify post-treatment FEV1 and forced expiratory flow (FEF25-75) improvements. Active HCV infection correlates with a 40% greater FEV1 response to oxitropium, likely due to HCV-mediated cholinergic modulation .

- Confounding controls : Exclude recent interferon therapy and standardize dosing intervals.

Q. What methodological approaches address contradictory findings in oxitropium bromide’s clinical efficacy across studies?

For example, while some trials report significant 6MD improvements, others show no change:

- Dose optimization : Ensure studies use doses on the upper plateau of the dose-response curve (e.g., 200 µg inhaled) .

- Symptom vs. functional outcomes : Prioritize dual endpoints (e.g., dyspnea scores + spirometry) to capture discordant responses .

- Patient heterogeneity : Stratify by baseline cholinergic tone or comorbid conditions (e.g., nocturnal asthma, HCV) .

Q. How can researchers analyze the interaction between oxitropium bromide and β-agonists in combination therapy?

Methodology includes:

- Dose-response crossover trials : Pretreatment with oxitropium followed by incremental β-agonist (e.g., salbutamol) doses, measuring FEV1 synergism.

- Mechanistic studies : Isolate contributions of mAChR antagonism vs. β2-adrenergic activation using receptor-blocking agents.

Current data suggest additive effects due to distinct pathways, but no significant interference in bronchodilation .

Q. What advanced techniques characterize oxitropium bromide’s solid-state photochemical reactivity?

- UV-Vis spectroscopy : Monitor photodegradation products under controlled irradiation.

- High-performance liquid chromatography (HPLC) : Quantify intramolecular rearrangements (e.g., ester bridge cleavage).

- X-ray photoelectron spectroscopy (XPS) : Analyze surface chemical changes post-UV exposure.

Heating the UV-induced high-temperature phase can further yield neutral compounds, requiring tandem thermal and photochemical analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.